molecular formula C21H19ClF3N5O2 B10856164 Mifanertinib CAS No. 1639014-72-4

Mifanertinib

Cat. No.: B10856164
CAS No.: 1639014-72-4
M. Wt: 465.9 g/mol
InChI Key: QPACRWFSFWQNOZ-ONEGZZNKSA-N
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Description

Mifanertinib is a synthetic organic compound known for its potent tyrosine kinase inhibitory activity. It is a covalent, irreversible, ATP-competitive inhibitor of the epidermal growth factor receptor tyrosine kinase, which is intended for antineoplastic potential . The compound is used primarily in cancer research due to its ability to inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mifanertinib involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mifanertinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit different biological activities and properties .

Scientific Research Applications

Mifanertinib has a wide range of scientific research applications, including:

Mechanism of Action

Mifanertinib exerts its effects by covalently binding to the epidermal growth factor receptor tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include the ATP-binding site of the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mifanertinib

This compound is unique due to its covalent and irreversible binding to the epidermal growth factor receptor, which results in prolonged inhibition of the receptor’s activity. This property makes it particularly effective in inhibiting cancer cell proliferation compared to reversible inhibitors .

Properties

CAS No.

1639014-72-4

Molecular Formula

C21H19ClF3N5O2

Molecular Weight

465.9 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C21H19ClF3N5O2/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+

InChI Key

QPACRWFSFWQNOZ-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F

Origin of Product

United States

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